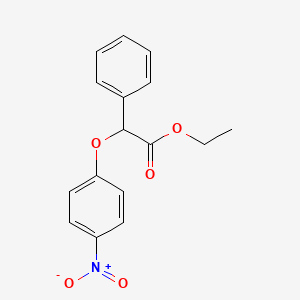

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-nitrophenoxy)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-2-21-16(18)15(12-6-4-3-5-7-12)22-14-10-8-13(9-11-14)17(19)20/h3-11,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPVRHSGNBABY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-nitrophenoxy)-2-phenylacetate typically involves a phase-transfer catalysis method. One common route includes the reaction of p-nitrophenol with ethyl 2-bromoacetate in the presence of a mild solid base, such as anhydrous potassium carbonate. This reaction is often carried out under sonication conditions, which involve the use of ultrasonic waves to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using batch reactors equipped with reflux condensers. The reaction is maintained at a controlled temperature, typically around 50°C, and monitored using gas chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-nitrophenoxy)-2-phenylacetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products:

Reduction: Ethyl 2-(4-aminophenoxy)-2-phenylacetate.

Substitution: 2-(4-nitrophenoxy)-2-phenylacetic acid.

Scientific Research Applications

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrophenoxy)-2-phenylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on structural analogy.

Electronic and Steric Effects

- Nitro vs. Amino Groups: The nitro group in the target compound increases electron-withdrawing effects compared to its amino analogue (e.g., ethyl 2-(4-aminophenoxy)acetate). This enhances electrophilic aromatic substitution reactivity but reduces nucleophilic attack susceptibility .

- Nitro vs. Cyano Groups: Ethyl 2-(4-cyanophenyl)acetate shares similar electron-withdrawing properties but lacks the steric bulk of the nitrophenoxy group, enabling faster coupling reactions.

- Methoxy vs. Nitro Groups: Methoxy-substituted compounds (e.g., ethyl 2-(4-methoxyphenylimino)-2-phenylacetate ) exhibit electron-donating effects, contrasting with the nitro group’s electron withdrawal.

Spectroscopic and Physical Properties

- NMR : The nitro group deshields adjacent aromatic protons, causing downfield shifts in ¹H NMR (e.g., δ ~8.0 ppm for nitroaromatic protons) .

- Melting Points: Nitro-substituted compounds (e.g., ethyl 2-methyl-4-nitrophenylacetate) typically exhibit higher melting points than non-polar analogues due to dipole-dipole interactions .

- Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to ethyl 2-phenylacetate .

Biological Activity

Ethyl 2-(4-nitrophenoxy)-2-phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological activity, including mechanisms of action, synthesis, and case studies highlighting its efficacy in various applications.

Chemical Structure and Synthesis

This compound features a nitrophenoxy group that significantly influences its biological properties. The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with nitrophenol under standard esterification conditions. Various synthetic routes have been explored, leading to derivatives that may enhance biological activity or selectivity.

The mechanism of action for this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with specific enzymes or receptors, altering their activity and leading to various therapeutic effects. The compound has shown potential in:

- Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi.

- Antiproliferative Effects : Inducing cell cycle arrest and apoptosis in cancer cell lines.

Antimicrobial Properties

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

Antiproliferative Effects

In vitro studies have assessed the antiproliferative effects of this compound on several cancer cell lines. Notably, it has been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 8.3 |

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability compared to untreated controls .

- Antimicrobial Efficacy : In another investigation, the compound was tested against a panel of bacterial strains, demonstrating a broad spectrum of activity. The study highlighted its potential as a lead compound for developing new antibiotics .

- Structure-Activity Relationship Studies : Research focused on modifying the structure of this compound to enhance its potency and selectivity against specific targets, revealing that certain substitutions could significantly improve its biological profile .

Q & A

Q. What are the key synthetic routes for Ethyl 2-(4-nitrophenoxy)-2-phenylacetate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, the nitro group in 4-nitrophenol can react with ethyl 2-phenylacetate derivatives under alkaline conditions (e.g., potassium carbonate in acetone) to form the target compound . Microwave-assisted synthesis has been reported to improve reaction efficiency (60–80% yield) compared to traditional reflux methods (40–50% yield) . Key variables include solvent polarity, temperature (optimal range: 60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed esterification) .

Q. How is the structural integrity of this compound validated?

Characterization employs:

- NMR : H and C NMR confirm the ester carbonyl (δ ~170 ppm), aromatic protons (δ 7.0–8.3 ppm), and nitro group proximity effects on chemical shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 316.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for ester C=O (~1730 cm) and nitro NO (~1520 cm^{-1) .

Q. What are the primary stability considerations for this compound during storage?

The compound is sensitive to hydrolysis and photodegradation. Recommended storage conditions include:

- Temperature: –20°C in inert atmosphere (argon/nitrogen) .

- Solvent: Stable in anhydrous DMSO or dichloromethane for ≤6 months .

- Light protection: Amber vials to prevent nitro group decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions involving this compound?

The 4-nitrophenoxy group is electron-withdrawing, directing electrophilic attacks to the ortho and para positions of the phenyl ring. Computational studies (DFT) reveal that steric hindrance from the ethyl ester moiety reduces reactivity at the α-carbon, favoring substitutions at the nitro-bearing aromatic ring . For example, Suzuki coupling with aryl boronic acids occurs preferentially at the 4-nitrophenoxy ring over the phenylacetate moiety .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

- Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms .

- Solubility effects : Use of DMSO (>1% v/v) can artificially inflate activity due to membrane permeabilization .

- Metabolic stability : Nitro group reduction in vivo may produce inactive metabolites, conflicting with in vitro results . Validation requires orthogonal assays (e.g., MIC testing + time-kill curves) and metabolite profiling via LC-MS .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify potential binding modes. For example:

- Cyclooxygenase-2 (COX-2) : The nitro group forms hydrogen bonds with Arg120, while the phenylacetate moiety occupies the hydrophobic pocket .

- Bacterial efflux pumps : The compound’s logP (~3.2) and polar surface area (85 Å) correlate with penetration efficiency in Pseudomonas aeruginosa . Experimental validation via mutagenesis (e.g., Arg120Ala COX-2 mutant) confirms predicted interactions .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be optimized?

Key limitations :

- Low yields in multi-step syntheses (e.g., <50% for nitro group introduction) .

- Purification challenges due to byproducts (e.g., di-ester derivatives). Solutions :

- Use flow chemistry to control exothermic nitro group formation .

- Employ column chromatography with gradient elution (hexane:ethyl acetate 9:1 → 7:3) to isolate pure product .

Q. How to design derivatives to enhance bioactivity while minimizing toxicity?

Structural modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.